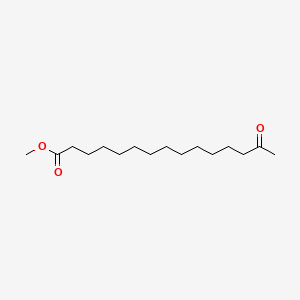
Methyl 14-oxopentadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 14-oxopentadecanoate can be synthesized through several methods. One common approach involves the esterification of 14-oxopentadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the oxidation of methyl pentadecanoate using an oxidizing agent such as potassium permanganate or chromium trioxide. This reaction introduces the ketone functionality at the 14th position, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous reactors. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced separation techniques such as distillation and crystallization are employed to isolate and purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 14-oxopentadecanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted esters and derivatives.
Aplicaciones Científicas De Investigación
Methyl 14-oxopentadecanoate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug intermediate.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of methyl 14-oxopentadecanoate involves its interaction with specific molecular targets and pathways. The ketone and ester functionalities play a crucial role in its reactivity and interactions with other molecules. The compound can undergo enzymatic transformations in biological systems, leading to the formation of active metabolites that exert various effects.
Comparación Con Compuestos Similares
Methyl 14-oxopentadecanoate can be compared with other similar compounds such as:
Methyl 14-hydroxypentadecanoate: This compound has a hydroxyl group instead of a ketone group at the 14th position, leading to different chemical properties and reactivity.
Methyl 14-aminopentadecanoate:
Methyl 14-bromopentadecanoate: The bromine atom at the 14th position imparts unique reactivity and potential for further functionalization.
Propiedades
Número CAS |
54889-71-3 |
|---|---|
Fórmula molecular |
C16H30O3 |
Peso molecular |
270.41 g/mol |
Nombre IUPAC |
methyl 14-oxopentadecanoate |
InChI |
InChI=1S/C16H30O3/c1-15(17)13-11-9-7-5-3-4-6-8-10-12-14-16(18)19-2/h3-14H2,1-2H3 |
Clave InChI |
VIOSWQDNSOAXDM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCCCCCCCCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13951460.png)



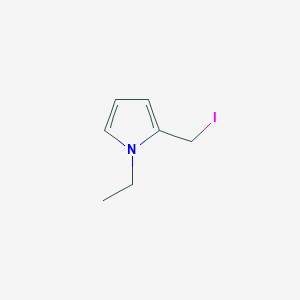
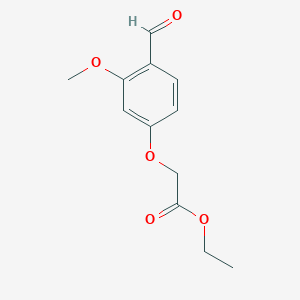
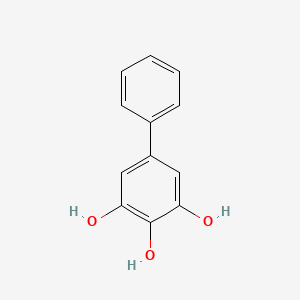
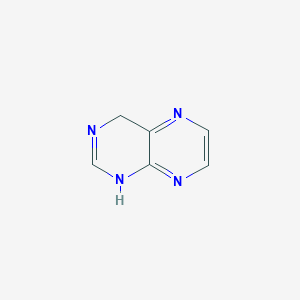
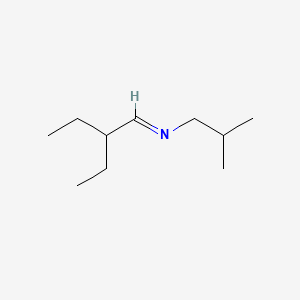

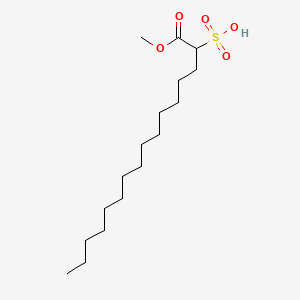

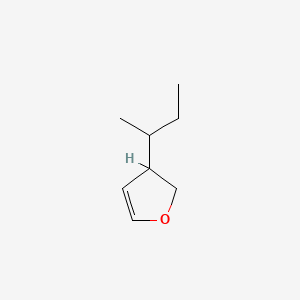
![[4-(3-Chlorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone](/img/structure/B13951547.png)
